4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound featuring a thiazole ring, a pyridine ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used. Common reagents include acids, bases, and various organic solvents.
Scientific Research Applications
4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can vary depending on the specific application, but they often include disruption of cellular processes or inhibition of microbial growth .
Comparison with Similar Compounds
Compared to other thiazole and pyridine derivatives, 4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Properties
CAS No. |
29817-76-3 |
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Molecular Formula |
C20H17N9O2S2 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H17N9O2S2/c21-18-16(27-25-13-4-2-1-3-5-13)12-17(19(22)24-18)28-26-14-6-8-15(9-7-14)33(30,31)29-20-23-10-11-32-20/h1-12H,(H,23,29)(H4,21,22,24) |
InChI Key |
LKLLYUYCKZADMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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